
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O2 and its molecular weight is 220.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Properties
- Methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride, a structurally related compound to Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, is used in various chemical reactions including dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979).
Synthesis and Applications in Medicinal Chemistry
- The compound has been studied for its potential in synthesizing platinum(IV) carboxylates, carbonates, and carbamates, with applications in creating orally active antitumor agents (Giandomenico et al., 1995).
Organic Synthesis
- It is involved in the synthesis of highly functionalized cyclopentane, showcasing its utility in creating optically active compounds (Yakura et al., 1999).
Photochemistry
- The compound participates in photochemical reactions, such as photocyclization, demonstrating its significance in the study of photochemistry (Anklam, Lau, & Margaretha, 1985).
Synthesis of Amino Acids
- This compound is also instrumental in synthesizing amino acids like 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are valuable in biochemical research (Avenoza et al., 1999).
Catalytic Hydrogenation
- It is used in the catalytic hydrogenation of organic acids, which is a critical process in organic synthesis and industrial chemistry (Z. Bin, 2010).
Crystal Structure Analysis
- The compound's derivatives have been analyzed for their crystal structures, providing insights into molecular conformations and interactions (Rao et al., 1999).
Carbonium Ion Studies
- Research on its related compounds contributes to understanding the behavior of carbonium ions, which is crucial in the field of physical organic chemistry (Olah et al., 1967).
Antinociceptive Properties
- Derivatives of this compound have been explored for their antinociceptive activities, indicating its potential in the development of pain-relief medications (Kirillov et al., 2015).
Photo-induced Addition Reactions
- The compound is significant in photo-induced addition reactions, offering a pathway to synthesize various organic compounds (Leong et al., 1973).
Propriétés
IUPAC Name |
methyl 4-carbamimidoylcyclohexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h6-7H,2-5H2,1H3,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKQRBXZHGYOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)
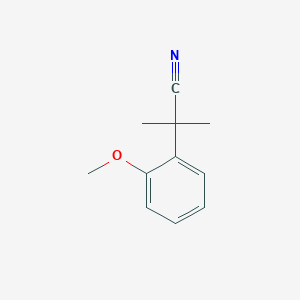
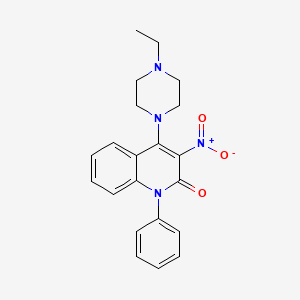
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
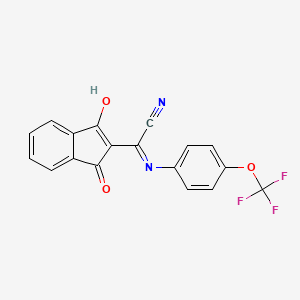
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
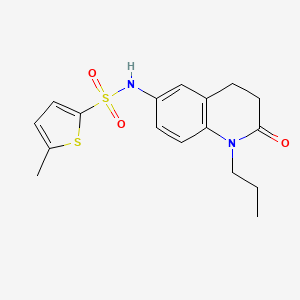
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)
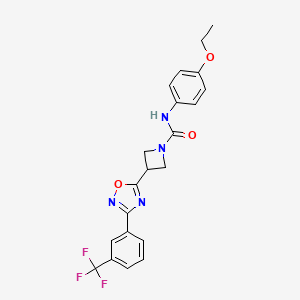
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)
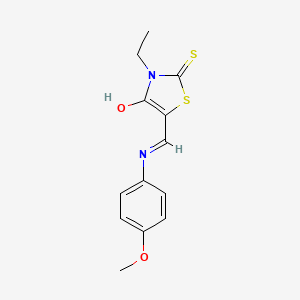
![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)

